molecular formula C19H18N2O3 B12898381 N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide CAS No. 88263-85-8

N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide

Cat. No.: B12898381
CAS No.: 88263-85-8
M. Wt: 322.4 g/mol
InChI Key: JIGKCEOKEFIKLQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide can be achieved through several routes. One common method involves the reaction of 1-phenyl-2-oxo-3-pyrrolidinecarboxylic acid with acetic anhydride in the presence of a catalyst . The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include dichloromethane, triethylamine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects. The compound may modulate signaling pathways, enzyme activity, or receptor binding, depending on its specific application .

Comparison with Similar Compounds

N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

88263-85-8

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-[2-(2-oxo-1-phenylpyrrolidine-3-carbonyl)phenyl]acetamide

InChI

InChI=1S/C19H18N2O3/c1-13(22)20-17-10-6-5-9-15(17)18(23)16-11-12-21(19(16)24)14-7-3-2-4-8-14/h2-10,16H,11-12H2,1H3,(H,20,22)

InChI Key

JIGKCEOKEFIKLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)C2CCN(C2=O)C3=CC=CC=C3

Origin of Product

United States

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